molecular formula C13H15NO3 B8341146 Methyl 3-(4-pentenoylamino)benzoate

Methyl 3-(4-pentenoylamino)benzoate

Cat. No.: B8341146
M. Wt: 233.26 g/mol
InChI Key: UGPHKYQMGULROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-pentenoylamino)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 4-pentenoylamino substituent at the meta position of the aromatic ring. The compound’s structure combines a moderately lipophilic ester group with an aliphatic unsaturated amide side chain (4-pentenoylamino), which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 3-(pent-4-enoylamino)benzoate

InChI

InChI=1S/C13H15NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17-2/h3,5-7,9H,1,4,8H2,2H3,(H,14,15)

InChI Key

UGPHKYQMGULROF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Ethyl Benzoate Derivatives ()

A series of ethyl 4-substituted benzoates (e.g., I-6230, I-6232, I-6273) shares a common benzoate ester backbone but differs in substituent type, position, and linker chemistry. Key distinctions include:

Compound Ester Group Substituent Position Substituent Type Linker Chemistry
Methyl 3-(4-pentenoylamino)benzoate Methyl 3-position (meta) 4-pentenoylamino (aliphatic) Direct amide linkage
I-6230 Ethyl 4-position (para) Pyridazin-3-yl (heteroaromatic) Phenethylamino linker
I-6232 Ethyl 4-position (para) 6-Methylpyridazin-3-yl Phenethylamino linker
I-6273 Ethyl 4-position (para) Methylisoxazol-5-yl Phenethylamino linker

Key Findings :

  • Ester Group Impact : The methyl ester in the target compound may enhance metabolic stability compared to ethyl esters in I-6230 analogs, as methyl esters are generally less prone to hydrolysis .
  • Linker Flexibility: The direct amide linkage in the target compound contrasts with the phenethylamino linker in I-6230 analogs, which adds rigidity. This may reduce conformational freedom but improve target specificity .

Comparison with Benzamidomethylated Benzoates ()

The compound (benzoylamino)methyl 4-[(benzoylamino)methoxy]-benzoate (3) shares a benzoate core but features benzamidomethyl groups at both the ester and ether positions. Key differences include:

Feature This compound Compound 3 ()
Ester Group Methyl (Benzoylamino)methyl
Substituent 4-Pentenoylamino (meta) Benzamidomethoxy (para)
Synthetic Route Likely via amide coupling Benzamidomethylation of phenol
Lipophilicity Moderate (aliphatic chain) High (aromatic benzoyl groups)

Key Findings :

  • Synthetic Accessibility: Compound 3 requires benzamidomethylation of a phenol group, which is ineffective for 4-hydroxybenzoic acid derivatives without specialized reagents. In contrast, the target compound’s synthesis may involve straightforward amide coupling with 4-pentenoyl chloride .

Functional Implications of Substituent Variation

  • Aliphatic vs. Aromatic Side Chains: The 4-pentenoylamino group’s unsaturated aliphatic chain may confer flexibility and π-orbital interactions absent in rigid aromatic substituents (e.g., pyridazine or benzoyl groups). This could enhance binding to dynamic enzyme pockets .
  • Positional Effects : Meta-substitution in the target compound may reduce steric hindrance compared to para-substituted analogs, favoring interactions with flat binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.